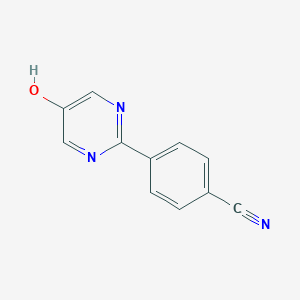

4-(5-Hydroxypyrimidin-2-yl)benzonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

4-(5-hydroxypyrimidin-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-13-6-10(15)7-14-11/h1-4,6-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIRNYGPLVCJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of 4 5 Hydroxypyrimidin 2 Yl Benzonitrile

Established Synthetic Pathways for 4-(5-Hydroxypyrimidin-2-yl)benzonitrile and Analogues

Traditional synthetic approaches to the 4-(5-hydroxypyrimidin-2-yl)benzonitrile core often rely on a stepwise construction of the pyrimidine (B1678525) ring, followed by its linkage to the benzonitrile (B105546) moiety. These methods, while reliable, are often subject to optimization to improve yields and reaction conditions.

Stepwise Synthesis from Precursor Molecules

A common and established method for the synthesis of the 2-aryl-5-hydroxypyrimidine scaffold involves the Pinner reaction, which utilizes the condensation of an amidine with a β-keto ester or a related 1,3-dicarbonyl compound. slideshare.netslideshare.net In a typical sequence for a related analogue, 5-hydroxyl pyrimidine-2-carboxylic acid, the synthesis commences with a suitably substituted pyrimidine precursor, such as 5-bromo-2-cyanopyrimidine. This is reacted with benzyl (B1604629) alcohol to protect the future hydroxyl group as a benzyl ether. The protected intermediate, 5-benzyloxy-2-cyanopyrimidine, is then subjected to alkaline conditions to facilitate the desired chemical transformations, followed by acidification to yield the final product. google.com Another relevant transformation for this scaffold is the debenzylation to unmask the hydroxyl group, which can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C). chemicalbook.com

A plausible stepwise synthesis for 4-(5-hydroxypyrimidin-2-yl)benzonitrile could, therefore, involve the reaction of 4-cyanobenzamidine with a suitable three-carbon building block, such as a malonic ester derivative, to form the pyrimidine ring. The hydroxyl group at the 5-position can be introduced directly or revealed from a protected precursor in a later step.

Optimization of Reaction Conditions and Yields

The efficiency of pyrimidine synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the nature and amount of the catalyst. For instance, in the synthesis of fused pyrimidines, a comparison of conventional heating with high-pressure Q-tube and microwave reactors has shown that the latter methods can significantly reduce reaction times from hours to minutes and increase yields. researchgate.net

Exploration of Novel Synthetic Strategies for the Pyrimidine-Benzonitrile Scaffold

Recent advances in organic synthesis have led to the development of more sophisticated and efficient methods for constructing heterocyclic scaffolds like pyrimidine-benzonitrile. These novel strategies often focus on cascade reactions, transition metal catalysis, and the principles of green chemistry to improve upon traditional methods.

Cascade and Multicomponent Reactions for Scaffold Assembly

Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, and multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a one-pot fashion, offer significant advantages in terms of step economy and operational simplicity. rsc.orgnih.gov Various MCRs have been developed for the synthesis of pyrimidine derivatives. mdpi.comorganic-chemistry.org A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. This process proceeds through a sequence of condensation and dehydrogenation steps, generating water and hydrogen gas as the only byproducts, and can achieve yields of up to 93%. organic-chemistry.org

Another approach involves a three-component coupling reaction catalyzed by zinc chloride, which allows for the synthesis of 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) in a single step. organic-chemistry.org These MCR and cascade strategies hold great promise for the efficient and convergent synthesis of the 4-(5-hydroxypyrimidin-2-yl)benzonitrile scaffold, potentially reducing the number of synthetic steps and purification procedures.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and its application to the construction of pyrimidines is an active area of research. nih.govelsevier.com Various transition metals, including palladium, copper, and iron, have been shown to effectively catalyze the formation of the pyrimidine ring. For instance, a novel and efficient palladium-catalyzed method has been developed for the synthesis of pyrido[2,3-d]pyrimidines via a cascade of imination, Buchwald-Hartwig cross-coupling, and cycloaddition reactions. rsc.org

Iron(II)-catalyzed synthesis of substituted pyrimidines has also been reported, offering a more earth-abundant and less toxic alternative to precious metal catalysts. researchgate.net These transition metal-catalyzed reactions can offer high selectivity and yields, and their continued development is expected to provide even more efficient routes to complex pyrimidine derivatives like 4-(5-hydroxypyrimidin-2-yl)benzonitrile.

Green Chemistry Principles in Pyrimidine-Benzonitrile Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being incorporated into the synthesis of pharmaceuticals and other fine chemicals. rasayanjournal.co.inpowertechjournal.combenthamdirect.comnih.gov For pyrimidine synthesis, green approaches include the use of safer solvents, alternative energy sources like microwave irradiation and ultrasound, and the development of catalyst-free and solvent-free reaction conditions. nih.gov

A facile metal-free synthesis of multi-substituted pyrimidines has been reported, which involves a [3 + 3] annulation followed by a visible-light-enabled photo-oxidation. This method avoids the use of transition-metal catalysts and strong bases, making it a greener alternative. nih.gov Multicomponent reactions are also inherently green as they often reduce the number of synthetic steps and the amount of waste generated. rasayanjournal.co.inbenthamdirect.com The application of these green chemistry principles to the synthesis of 4-(5-hydroxypyrimidin-2-yl)benzonitrile can lead to more sustainable and environmentally friendly manufacturing processes.

Regioselective Functionalization of the 4-(5-Hydroxypyrimidin-2-yl)benzonitrile Core

Regioselective functionalization allows for the precise modification of a specific site within a multifunctional molecule. For the 4-(5-hydroxypyrimidin-2-yl)benzonitrile scaffold, derivatization can be selectively directed towards the hydroxypyrimidine ring or the benzonitrile group, enabling a systematic exploration of structure-activity relationships.

The hydroxypyrimidine ring offers several sites for modification, primarily the hydroxyl group and the carbon atoms of the heterocyclic ring.

O-Alkylation and O-Arylation: The hydroxyl group at the C5 position is a prime target for functionalization, most commonly through O-alkylation to form ether derivatives. This transformation is typically achieved under basic conditions to deprotonate the hydroxyl group, followed by reaction with an alkyl halide. The choice of base and solvent is critical to ensure chemoselectivity, favoring O-alkylation over potential N-alkylation of the pyrimidine ring nitrogens. nih.govresearchgate.net Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in solvents like dimethylformamide (DMF) or acetonitrile. nih.gov This approach allows for the introduction of a wide array of alkyl and substituted alkyl chains.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be adapted for O-arylation, providing access to aryloxy-pyrimidine derivatives. organic-chemistry.org

| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Methyl Iodide | K₂CO₃ | DMF | Room Temp | 85-95 |

| Benzyl Bromide | NaH | THF | 0 to Room Temp | 80-90 |

| Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | 80 | 75-85 |

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic cores without the need for pre-installed leaving groups. rsc.org For the pyrimidine ring, which is electron-deficient, electrophilic substitution is challenging but can occur at the C5 position. mdpi.com However, transition-metal-catalyzed C-H activation, often directed by the existing nitrogen atoms, provides a more versatile route. nih.govnih.govresearchgate.net Ruthenium(II) and Palladium(II) catalysts have been effectively used for the ortho-C-H arylation of 2-phenylpyridine, a structurally related motif. rsc.orgnih.govnih.govresearchgate.netresearchgate.net Applying this logic, C-H activation could potentially be directed to the C4 or C6 positions of the pyrimidine ring, enabling the introduction of aryl or alkyl substituents.

The nitrile group of the benzonitrile moiety is a versatile functional handle that can be converted into several other important chemical groups.

Conversion to Tetrazole: The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is the most common method for the synthesis of 5-substituted-1H-tetrazoles. ajgreenchem.comnih.govresearchgate.netnih.gov This transformation is significant as the tetrazole ring is often used as a bioisostere for a carboxylic acid group in medicinal chemistry. The reaction is typically carried out by heating the benzonitrile derivative with sodium azide (NaN₃) in a polar aprotic solvent like DMF, often with an additive such as ammonium chloride or a Lewis acid like zinc chloride to catalyze the reaction. ajgreenchem.comresearchgate.net

| Azide Source | Catalyst/Additive | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| NaN₃ | NH₄Cl | DMF | 100-120 | 80-95 |

| NaN₃ | ZnCl₂ | Water/DMF | 100 | 85-98 |

| Trimethylsilyl azide | Dibutyltin oxide | Toluene | 110 | 70-90 |

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. researchgate.netresearchgate.netznaturforsch.comnih.gov Acid-catalyzed hydrolysis, often using concentrated sulfuric acid, proceeds through protonation of the nitrile nitrogen followed by nucleophilic attack by water. researchgate.netznaturforsch.com Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. The choice of conditions must account for the stability of the hydroxypyrimidine ring.

Other Transformations: The benzonitrile group can also undergo reduction to a primary amine (benzylamine derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). Furthermore, reaction with organometallic reagents, such as Grignard reagents, can convert the nitrile into a ketone, providing another avenue for structural diversification. orgsyn.org

To build a library of diverse analogs based on the 4-(5-hydroxypyrimidin-2-yl)benzonitrile core, palladium-catalyzed cross-coupling reactions are indispensable. These reactions typically require a halogenated precursor, for example, 4-(5-hydroxy-4-chloropyrimidin-2-yl)benzonitrile or 2-(4-bromophenyl)-5-hydroxypyrimidine.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound (boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net By starting with a halogenated version of the core structure, a wide variety of aryl, heteroaryl, or alkyl groups can be introduced. For instance, coupling of 2,4-dichloropyrimidine (B19661) with various arylboronic acids proceeds regioselectively at the C4 position, which is more activated towards oxidative addition. mdpi.com This selectivity can be exploited to introduce substituents at specific positions on the pyrimidine ring.

| Halopyrimidine | Boronic Acid | Palladium Catalyst | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|---|

| 4-Chloro-pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | 80-95 |

| 2-Bromo-pyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DMF | 75-90 |

| 4-Iodo-pyrimidine | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/Water | 85-98 |

By combining these regioselective functionalization strategies—O-alkylation of the hydroxyl group, conversion of the nitrile to a tetrazole or carboxylic acid, and palladium-catalyzed installation of new substituents—a vast and diverse library of derivatives originating from the 4-(5-hydroxypyrimidin-2-yl)benzonitrile core can be systematically synthesized for further scientific investigation.

Sophisticated Spectroscopic Characterization and Crystallographic Analysis of 4 5 Hydroxypyrimidin 2 Yl Benzonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra, a complete picture of the atomic connectivity and chemical environment of 4-(5-Hydroxypyrimidin-2-yl)benzonitrile can be assembled.

¹H NMR Spectroscopy for Proton Environment Analysis

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity, and coupling constants (J) of proton signals provide detailed information about the electronic environment and spatial relationships of hydrogen atoms within the molecule. For 4-(5-Hydroxypyrimidin-2-yl)benzonitrile, the spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) and benzonitrile (B105546) rings.

The protons on the benzonitrile ring typically appear as two doublets in the aromatic region (approximately 7.0-8.5 ppm). These correspond to the protons ortho and meta to the cyano group, exhibiting characteristic ortho-coupling. The protons of the pyrimidine ring are also found in the aromatic region, with their specific shifts influenced by the hydroxyl and benzonitrile substituents. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. In DMSO-d6, pyrimidine NH protons have been observed at chemical shifts as high as 12.59 and 12.39 ppm. nih.gov

Table 1: Representative ¹H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrimidine-H | 8.5 - 9.0 | Singlet | - |

| Benzonitrile-H (ortho to CN) | 7.8 - 8.2 | Doublet | 8.0 - 9.0 |

| Benzonitrile-H (meta to CN) | 7.6 - 7.9 | Doublet | 8.0 - 9.0 |

Note: The data in this table is illustrative and based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in 4-(5-Hydroxypyrimidin-2-yl)benzonitrile will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbon atom of the nitrile group (C≡N) is characteristically found in the 115-125 ppm range. rsc.org Carbons within the aromatic rings appear between 120 and 160 ppm. The carbon atom attached to the hydroxyl group on the pyrimidine ring will be shifted downfield due to the electronegativity of the oxygen atom. Quaternary carbons, those not bonded to any hydrogens, often show weaker signals. For instance, in related pyrimidine derivatives, thiocarbonyl, carbonyl, and carbonitrile group carbons have been identified at δ 176.30, 161.06, and 113.81 ppm, respectively. nih.gov

Table 2: Representative ¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-CN (Nitrile) | 117 - 120 |

| C-OH (Pyrimidine) | 155 - 160 |

| Aromatic C-H (Benzonitrile) | 128 - 135 |

| Aromatic C-H (Pyrimidine) | 140 - 150 |

| Quaternary C (Benzonitrile) | 110 - 115 |

Note: The data in this table is illustrative and based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are indispensable for confirming the structural assignments made from one-dimensional spectra. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For 4-(5-Hydroxypyrimidin-2-yl)benzonitrile, a COSY spectrum would show cross-peaks between the signals of adjacent protons on the benzonitrile ring, confirming their ortho relationship. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). sdsu.edu HMBC is particularly powerful for identifying the connectivity between different parts of the molecule, such as linking the benzonitrile ring to the pyrimidine ring, and for assigning quaternary carbons. For example, a correlation between the benzonitrile protons and the pyrimidine carbon at the point of attachment would definitively establish the link between the two ring systems.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Mode Identification

FT-IR spectroscopy is a valuable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vandanapublications.com The FT-IR spectrum of 4-(5-Hydroxypyrimidin-2-yl)benzonitrile provides clear signatures for its key structural components.

Pyrimidine Ring Vibrations

The pyrimidine ring gives rise to a series of characteristic absorption bands in the FT-IR spectrum. vandanapublications.com The C-C and C-N stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. researchgate.netlibretexts.org These bands can be complex due to the coupling of various vibrational modes. In-plane and out-of-plane bending vibrations of the ring C-H bonds also produce characteristic absorptions in the fingerprint region (below 1400 cm⁻¹). nih.gov

Hydroxyl and Nitrile Group Signature Bands

The hydroxyl (O-H) and nitrile (C≡N) groups have distinct and easily identifiable absorption bands.

Hydroxyl (O-H) Stretch : The O-H stretching vibration typically appears as a broad, strong band in the region of 3500-3200 cm⁻¹. uc.edu The broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state. In dilute solutions using a non-polar solvent, this band would be sharper and appear at a higher frequency (around 3600 cm⁻¹). uc.edu

Nitrile (C≡N) Stretch : The nitrile group exhibits a sharp, medium-intensity absorption band in the range of 2260-2220 cm⁻¹. ucla.edu The position of this band is relatively insensitive to the rest of the molecule's structure, making it a reliable indicator of the presence of a nitrile functional group. In aromatic nitriles, this stretch is a well-established vibrational probe. nih.gov

Table 3: Key FT-IR Vibrational Frequencies

| Functional Group / Moiety | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Nitrile | C≡N Stretch | 2260 - 2220 | Medium, Sharp |

| Pyrimidine/Benzene (B151609) Rings | C=C and C=N Stretch | 1600 - 1400 | Medium to Strong |

| Hydroxyl | C-O Stretch | 1300 - 1000 | Strong |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for determining the precise molecular weight and probing the fragmentation patterns of organic molecules. For 4-(5-Hydroxypyrimidin-2-yl)benzonitrile and its derivatives, high-resolution mass spectrometry and electrospray ionization are particularly insightful.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of a molecule, which in turn allows for the determination of its elemental composition. For a derivative such as 5-(hydroxymethyl)-2-phenylpyrimidine, the protonated molecule [M+H]⁺ can be observed and its mass measured with high precision. For instance, various 5-hydroxymethyl-2-phenylpyrimidine derivatives have been characterized using ESI-MS, showing calculated m/z values that closely match the experimentally observed masses, confirming their elemental formulas. univer.kharkov.uamdpi.com

The fragmentation of pyrimidine derivatives in mass spectrometry often follows predictable pathways. Studies on substituted pyrimidines have shown that fragmentation can be triggered by the pyrimidine moiety itself, often involving the loss of small, stable molecules. sphinxsai.com For instance, the fragmentation of benzonitrile, a key component of the target molecule, is known to proceed through the loss of HCN or HNC, leading to the formation of benzyne radical cations. researchgate.netnih.gov This suggests that a likely fragmentation pathway for 4-(5-Hydroxypyrimidin-2-yl)benzonitrile could involve the cleavage of the cyano group or fragmentation of the pyrimidine ring.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like hydroxypyrimidines, allowing for the analysis of the intact molecule with minimal fragmentation. In ESI-MS, the molecule is typically observed as a protonated species, [M+H]⁺. The subsequent application of tandem mass spectrometry (MS/MS) can induce fragmentation to elucidate the structure.

For pyrimidine derivatives, ESI-MS/MS experiments have revealed characteristic fragmentation patterns. For example, studies on 2-methoxypyrimidine derivatives have identified competitive fragmentation pathways that are influenced by the substituents on the pyrimidine ring. nih.gov In the case of hydroxypyrimidine derivatives, a common fragmentation pathway is the loss of a water molecule from the hydroxyl group. This process is often followed by the characteristic fragmentation of the pyrimidine ring itself. sphinxsai.com Fission of the molecular ion across an amide bond, if present in a derivative, is also a common fragmentation route. sphinxsai.com

| Compound Family | Ionization Mode | Observed Ion | Common Fragmentation Pathways |

| 5-Hydroxymethyl-2-phenylpyrimidines | ESI | [M+H]⁺ | Loss of substituents, ring fragmentation |

| 2-Methoxypyrimidine Derivatives | ESI | [M+H]⁺ | Influenced by ring substituents |

| General Hydroxypyrimidines | ESI | [M+H]⁺ | Loss of H₂O |

| Benzonitrile Derivatives | EI | M⁺ | Loss of HCN/HNC |

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid, offering definitive information on bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

The crystal packing of pyrimidine derivatives is often dominated by a network of intermolecular hydrogen bonds and π-π stacking interactions. In the crystal structure of N′-hydroxypyrimidine-2-carboximidamide, a related compound, molecules are linked by pairs of N—H⋯O hydrogen bonds, forming inversion dimers. These dimers are further connected through N—H⋯N and O—H⋯N hydrogen bonds, creating a sheet-like structure. The crystal structure is also stabilized by offset π–π stacking interactions between adjacent pyrimidine rings. mdpi.com

| Compound/Family | Dominant Intermolecular Interactions | Resulting Supramolecular Structure |

| N′-hydroxypyrimidine-2-carboximidamide | N—H⋯O, N—H⋯N, O—H⋯N hydrogen bonds, π–π stacking | Inversion dimers forming a sheet structure |

| Cyanopyridine Cocrystals | COOH⋯pyridine hydrogen bonds, π–π stacking | 2:1 synthons and π-π stacking motifs |

| 5-Phenyl-2-(4-pyridyl)pyrimidine | C—H⋯N hydrogen bonds, C—H⋯π interactions | One-dimensional chains |

Conformational Analysis in the Crystalline State

The conformation of molecules in the solid state is determined by a balance of intramolecular steric effects and intermolecular packing forces. In 5-phenyl-2-(4-pyridyl)pyrimidine, which has a similar 2-phenylpyrimidine (B3000279) core, the molecule is not planar, with significant dihedral angles between the phenyl and pyrimidine rings. nih.gov This deviation from planarity is influenced by the weak intermolecular C—H⋯N hydrogen bonds and C—H⋯π stacking interactions. nih.gov

For 4-(5-Hydroxypyrimidin-2-yl)benzonitrile, the dihedral angle between the benzonitrile and pyrimidine rings is a key conformational feature. While a planar conformation would maximize π-conjugation, steric hindrance between the ortho-hydrogens of the phenyl ring and the pyrimidine ring may lead to a twisted conformation. The specific dihedral angle in the crystalline state would be a compromise to optimize both intramolecular conjugation and intermolecular packing efficiency. Studies on related 2-phenylpyrimidine derivatives have shown a range of dihedral angles, indicating the conformational flexibility of this linkage. univer.kharkov.ua

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated system and optical properties. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital.

For aromatic and heterocyclic compounds like 4-(5-Hydroxypyrimidin-2-yl)benzonitrile, the primary electronic transitions are typically π→π* and n→π. The π→π transitions, which are generally of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the pyrimidine and benzonitrile rings. The n→π* transitions are of lower intensity and involve the promotion of a non-bonding electron, such as those on the nitrogen atoms of the pyrimidine ring, to a π* antibonding orbital.

The UV-Vis spectrum of a molecule is influenced by its substituents and the solvent. The introduction of a hydroxyl group (an auxochrome) onto the pyrimidine ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands due to the extension of the conjugated system through resonance. Similarly, the cyano group on the phenyl ring acts as a chromophore and will influence the position and intensity of the absorption maxima.

Studies on phenylchromones and their hydroxy derivatives have shown that in addition to local "chromone" and "phenyl" transitions, charge-transfer transitions between the fragments can also be observed. univer.kharkov.ua It is plausible that in 4-(5-Hydroxypyrimidin-2-yl)benzonitrile, intramolecular charge transfer (ICT) could occur from the electron-donating hydroxypyrimidine moiety to the electron-withdrawing benzonitrile moiety. The position of the absorption maxima can also be affected by the solvent polarity, with more polar solvents often causing a shift in the wavelength of the absorption bands. researchgate.net

| Compound Family | Typical Electronic Transitions | Expected Spectral Features |

| Phenylchromones | π→π, n→π, Charge-transfer | Multiple absorption bands, potential for solvatochromism |

| Hydroxyphenyl Derivatives | π→π, n→π | Bathochromic shift due to hydroxyl group |

| Benzonitrile Derivatives | π→π* | Strong absorption in the UV region |

Advanced Spectroscopic Techniques for Detailed Molecular Insight (e.g., Raman Spectroscopy)

Raman spectroscopy is particularly adept at probing the vibrations of non-polar bonds and symmetric molecular motions, making it complementary to infrared (IR) spectroscopy. The technique relies on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered photons correspond to the vibrational energy levels of the molecule. These shifts, known as Raman shifts, are characteristic of specific molecular bonds and arrangements.

In the case of 4-(5-Hydroxypyrimidin-2-yl)benzonitrile, the Raman spectrum is expected to exhibit a series of distinct bands corresponding to the vibrational modes of its constituent pyrimidine and benzonitrile moieties. Theoretical studies, such as those employing Density Functional Theory (DFT), are invaluable for assigning these vibrational frequencies to specific atomic motions within the molecule. For instance, a DFT study on the closely related compound, 4-(5-Pentylpyrimidin-2-yl)benzonitrile, using the B3LYP/6-311G(d,p) level of theory, provides a robust framework for predicting and interpreting the Raman spectrum of the title compound.

The key vibrational modes anticipated in the Raman spectrum of 4-(5-Hydroxypyrimidin-2-yl)benzonitrile can be categorized based on the functional groups present:

Pyrimidine Ring Vibrations: The pyrimidine ring gives rise to a set of characteristic Raman bands. These include ring stretching modes, in-plane and out-of-plane bending vibrations. Studies on pyrimidine and its derivatives show that these modes are sensitive to substituent effects. The presence of the hydroxyl group at the 5-position and the benzonitrile group at the 2-position will influence the electronic distribution and, consequently, the vibrational frequencies of the pyrimidine ring.

Benzonitrile Moiety Vibrations: The benzonitrile portion of the molecule also contributes distinct peaks to the Raman spectrum. The most prominent of these is the C≡N stretching vibration, which typically appears as a strong and sharp band in the region of 2220-2240 cm⁻¹. The aromatic C-H stretching vibrations of the benzene ring are expected in the 3000-3100 cm⁻¹ range, while various ring stretching and bending modes will be observed at lower frequencies.

Hydroxyl Group Vibrations: The O-H stretching vibration of the hydroxyl group is typically observed in the high-frequency region of the Raman spectrum. However, its exact position and intensity can be influenced by hydrogen bonding interactions in the solid state.

The table below presents a tentative assignment of the major predicted Raman active vibrational frequencies for 4-(5-Hydroxypyrimidin-2-yl)benzonitrile, based on data from related compounds and theoretical calculations.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3100 - 3000 | Aromatic C-H stretching |

| ~2230 | C≡N stretching |

| ~1600 - 1550 | Pyrimidine and Benzene ring C=C/C=N stretching |

| ~1450 - 1350 | In-plane C-H bending |

| ~1250 - 1200 | C-O stretching |

| ~1000 | Ring breathing mode |

| ~850 - 750 | Out-of-plane C-H bending |

Computational Chemistry and in Silico Modeling of 4 5 Hydroxypyrimidin 2 Yl Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. ijcce.ac.irnih.gov It is widely employed for geometry optimization to find the most stable molecular conformation and to predict a variety of chemical properties. jchemrev.comwjarr.com For pyrimidine (B1678525) and benzonitrile (B105546) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G or 6-311++G(d,p), are standard for achieving accurate results. ijcce.ac.irijres.orgnih.gov

The first step in the computational analysis of 4-(5-Hydroxypyrimidin-2-yl)benzonitrile involves determining its most stable three-dimensional shape. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to its atomic coordinates. wjarr.com The rotational freedom around the single bond connecting the pyrimidine and benzene (B151609) rings allows for different conformations.

A potential energy surface scan is performed by systematically rotating this dihedral angle to identify all possible conformers. For each conformer, a full geometry optimization is carried out to locate the energetic minima. The conformer with the lowest calculated energy is considered the ground-state structure. Vibrational frequency calculations are then performed to confirm that these optimized structures are true minima (characterized by the absence of imaginary frequencies). ijcce.ac.ir This analysis is fundamental, as the most stable conformer is typically used for subsequent docking and dynamics studies.

Table 1: Illustrative Energetic Properties from DFT Calculations This table provides representative data based on typical DFT calculations for similar heterocyclic compounds.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -718.987 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -1.82 |

| Energy Gap (ΔE, eV) | 4.63 |

| Dipole Moment (Debye) | 5.21 |

DFT calculations are highly effective for predicting the spectroscopic signatures of a molecule, which can be used to validate experimental findings. nih.govdoi.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These calculated values, when referenced against a standard like Tetramethylsilane (TMS), generally show good correlation with experimental spectra, aiding in the structural elucidation of the molecule. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of 4-(5-Hydroxypyrimidin-2-yl)benzonitrile can be computed to generate a theoretical Infrared (IR) spectrum. ijres.org Key vibrational modes, such as the C≡N stretch of the nitrile group (typically around 2230 cm⁻¹), C-O stretching of the hydroxyl group, and various C-H and C=C/C=N vibrations of the aromatic rings, can be assigned. ijres.orgderpharmachemica.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions. jchemrev.comjchemrev.com This analysis provides information on the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions, often corresponding to π→π* transitions within the conjugated system of the molecule. doi.org

Molecular Docking Simulations for Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is instrumental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action. unar.ac.idresearchgate.net

Docking simulations of 4-(5-Hydroxypyrimidin-2-yl)benzonitrile into the active site of a relevant biological target (e.g., a protein kinase) can reveal its binding mode and affinity. A scoring function is used to estimate the binding energy, with lower values indicating a more favorable interaction. nih.gov

The analysis focuses on identifying key intermolecular interactions that stabilize the protein-ligand complex. For this molecule, important interactions would likely include:

Hydrogen Bonding: The hydroxyl (-OH) group and the nitrogen atoms in the pyrimidine ring are potent hydrogen bond donors and acceptors, respectively. These can form critical hydrogen bonds with amino acid residues in the protein's active site.

π-π Stacking: The aromatic benzonitrile and pyrimidine rings can engage in π-π stacking interactions with aromatic residues of the protein, such as Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic Interactions: The carbon framework of the rings can form favorable hydrophobic contacts within the binding pocket.

The structural scaffold of 4-(5-Hydroxypyrimidin-2-yl)benzonitrile can be used in virtual screening campaigns to identify novel lead compounds. nih.gov Large chemical libraries can be computationally screened against a specific protein target, and compounds are ranked based on their docking scores and predicted binding modes. alliedacademies.org Molecules that exhibit favorable interactions and possess drug-like properties are selected for further experimental validation. mdpi.comrsc.org This approach significantly narrows down the number of compounds to be synthesized and tested, saving time and resources in the early stages of drug discovery.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Complex Stability

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time. nih.govresearchgate.net Using force fields like AMBER or GROMOS, MD simulations track the movements of every atom in the system, providing a detailed view of the complex's stability and conformational changes in a simulated physiological environment. nih.gov

An MD simulation of the 4-(5-Hydroxypyrimidin-2-yl)benzonitrile-protein complex would involve placing the docked structure in a water box with ions and simulating its trajectory for a duration typically ranging from nanoseconds to microseconds. nih.govescholarship.org Key analyses of the simulation trajectory include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation, confirming their importance for binding stability.

These simulations can validate the docking results and provide a more accurate estimation of binding free energies, ultimately confirming the stability of the ligand within the target's binding site. nih.govnih.gov

An article on the computational chemistry and in silico modeling of 4-(5-Hydroxypyrimidin-2-yl)benzonitrile cannot be generated at this time. A thorough search for scientific literature and data specific to this compound has yielded no dedicated studies on its ligand-protein complex stability, conformational analysis, Quantitative Structure-Activity Relationship (QSAR) modeling, or in silico pharmacokinetic predictions.

The methodologies outlined in the request, such as molecular docking, molecular dynamics simulations, QSAR, and ADMET predictions, are standard and powerful techniques in computational drug discovery. However, without published research applying these methods to 4-(5-Hydroxypyrimidin-2-yl)benzonitrile, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and data-supported findings.

Therefore, to adhere to the principles of providing factual and verifiable information, the generation of this article is not possible. Further research and publication on the computational analysis of 4-(5-Hydroxypyrimidin-2-yl)benzonitrile would be required to fulfill this request.

Structure Activity Relationship Sar Studies of Pyrimidine Benzonitrile Systems

Systematic Modification of the Pyrimidine (B1678525) Ring for Activity Modulation

The pyrimidine ring is a versatile scaffold in medicinal chemistry, offering multiple positions for substitution, which can significantly influence the compound's interaction with biological targets. nih.govwjarr.comresearchgate.net

The position and reactivity of the hydroxyl group on the pyrimidine ring are critical determinants of biological activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with target proteins. acs.org Altering the position of the hydroxyl group can change the molecule's electronic distribution and steric profile, thereby affecting its binding affinity. For instance, the specific placement at the C5 position in 4-(5-Hydroxypyrimidin-2-yl)benzonitrile is often crucial for its intended biological effect. Studies on related pyrimidine-containing compounds have shown that even a slight shift in the hydroxyl group's position can lead to a significant loss of activity, underscoring the precise structural requirements for optimal target engagement. acs.org

The reactivity of the hydroxyl group also plays a role. Its ability to participate in metabolic reactions or form more stable complexes can be modulated by the electronic environment of the pyrimidine ring.

A theoretical study on the electrophilic substitution of pyrimidine derivatives highlighted a complex interplay between the electronic nature of substituents at the C-4 and C-6 positions and the molecule's reactivity. researchgate.netcsu.edu.au This indicates that the cumulative electronic effects of all substituents must be considered to predict their impact on activity.

Table 1: Impact of Pyrimidine Ring Modifications on Activity

| Modification | Position | Effect on Activity | Reference |

|---|---|---|---|

| Hydroxyl Group | C5 | Critical for hydrogen bonding and target interaction. | acs.org |

| Methyl Group | Various | Can enhance anticancer activity in certain derivatives. | mdpi.com |

| Halogens | Various | Alters lipophilicity and electronic properties. | researchgate.net |

| Amino Groups | Various | Can modulate solubility and hydrogen bonding capacity. | researchgate.net |

Impact of Benzonitrile (B105546) Substitutions on Molecular Properties and Interactions

The benzonitrile moiety serves as another critical component for modification in this class of compounds. The nitrile group and substitutions on the phenyl ring can profoundly affect molecular properties and interactions. nih.gov

The nitrile group (-CN) itself is a strong electron-withdrawing group (EWG). quizlet.comwikipedia.org This property influences the electronic distribution of the entire molecule, potentially enhancing interactions such as π-π stacking with aromatic residues in a protein's binding pocket. nih.gov The introduction of additional EWGs (e.g., nitro, haloalkyl) or electron-donating groups (EDGs) (e.g., methoxy, amino) on the benzonitrile ring can further modulate this electronic profile. nerdfighteria.infopearson.com

EDGs increase the electron density of the aromatic ring, making it more nucleophilic, which can alter its reactivity and binding characteristics. wikipedia.orgnerdfighteria.info Conversely, additional EWGs can decrease the ring's electron density, potentially impacting its susceptibility to metabolic oxidation and altering its interaction with electron-rich domains of a target. nih.govyoutube.com Studies on various aromatic systems have consistently shown that the nature of these substituents dictates the molecule's reactivity and interaction with electrophiles. nerdfighteria.infoyoutube.com

Table 2: Influence of Substituents on Benzonitrile Moiety

| Substituent Type | Example | General Effect on Benzonitrile Ring | Potential Impact on Activity | Reference |

|---|---|---|---|---|

| Electron-Withdrawing | -NO₂, -CF₃ | Decreases electron density | May alter π-π interactions and metabolic stability. | quizlet.comwikipedia.org |

The position of substituents on the benzonitrile ring—ortho, meta, or para relative to the pyrimidine linkage—is a key aspect of SAR. solubilityofthings.com The spatial arrangement of functional groups can dramatically affect how the molecule fits into a binding site and interacts with specific amino acid residues. researchgate.net For many benzonitrile-containing pharmaceuticals, a para-substitution is essential for activity, as it optimally positions the substituent to interact with the target or to properly orient the molecule within the binding pocket. nih.gov

Research on positional isomers of other biologically active compounds has demonstrated that a change in substituent position can lead to significant differences in potency and selectivity. researchgate.netrsc.org For instance, a substituent in the ortho position might introduce steric clash, while a meta or para placement could lead to favorable interactions. The specific requirements are highly dependent on the topology of the target's binding site.

Linker and Bridging Group Variations and their SAR Implications

While "4-(5-Hydroxypyrimidin-2-yl)benzonitrile" implies a direct link between the pyrimidine and benzonitrile rings, SAR studies often explore the introduction of linker or bridging groups to optimize spatial orientation and conformational flexibility. nih.gov Linkers such as amides, ethers, or short alkyl chains can alter the distance and relative orientation of the two aromatic systems.

The nature of the linker can influence several key properties:

Conformational Flexibility: A flexible linker might allow the molecule to adopt a more favorable conformation for binding.

Solubility: The introduction of polar linkers can improve aqueous solubility.

Metabolic Stability: Certain linkers may be more or less susceptible to metabolic cleavage.

For example, replacing a direct bond with a more rigid linker could lock the molecule into an active conformation, thereby increasing its potency. Conversely, a linker that is too flexible might lead to a loss of entropy upon binding, which is energetically unfavorable. The optimal linker is one that balances the need for correct spatial positioning with favorable physicochemical properties. nih.govpearson.com

Conformational Flexibility and Rigidity in SAR

The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. For pyrimidine-benzonitrile systems, the degree of conformational flexibility and rigidity plays a pivotal role in how they interact with their biological targets.

The primary source of conformational flexibility in the 4-(5-hydroxypyrimidin-2-yl)benzonitrile scaffold is the rotation around the single bond connecting the pyrimidine and benzonitrile rings. This rotation dictates the relative orientation of the two aromatic systems, which can significantly impact the molecule's ability to fit into a binding pocket. The planarity of this two-ring system can be influenced by the presence and nature of substituents on either ring.

In many instances, a certain degree of rigidity is beneficial for biological activity, as it reduces the entropic penalty upon binding to a target. For pyrimidine-benzonitrile derivatives, introducing bulky substituents adjacent to the connecting bond can restrict rotation, locking the molecule into a more defined, and potentially more active, conformation. Conversely, some flexibility might be required to allow for an induced fit into the binding site.

The interplay between flexibility and rigidity is a key consideration in the design of potent and selective inhibitors. Molecular modeling studies on related 2-phenylpyrimidine (B3000279) derivatives have shown that the torsional angle between the pyrimidine and the phenyl ring is a crucial determinant of activity.

| Feature | Implication for SAR | Example from Related Systems |

| Rotational Freedom | The ability of the pyrimidine and benzonitrile rings to rotate relative to each other. This can influence the adoption of an active conformation. | In some kinase inhibitors, a co-planar arrangement of the two rings is favored for optimal interaction with the ATP binding site. |

| Introduction of Rigidity | Incorporating structural elements that restrict bond rotation. This can pre-organize the molecule in a bioactive conformation and improve binding affinity. | Introduction of a bridging atom or a fused ring system to lock the pyrimidine and phenyl rings in a specific orientation has been explored in some drug design campaigns. |

| Influence of Substituents | Substituents on either ring can sterically hinder rotation, thereby influencing the preferred conformation. | A bulky substituent at the position ortho to the connecting bond on the benzonitrile ring can force a non-planar conformation. |

Pharmacophore Derivation and Activity Hotspot Mapping

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For the pyrimidine-benzonitrile scaffold, a hypothetical pharmacophore can be derived based on common interaction patterns observed in related compounds that target specific enzymes, such as protein kinases.

A typical pharmacophore model for a kinase inhibitor with a pyrimidine-benzonitrile core would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors and often form crucial interactions with the hinge region of the kinase ATP-binding site.

Hydrogen Bond Donors: The hydroxyl group on the pyrimidine ring can act as a hydrogen bond donor, providing an additional interaction point.

Aromatic Rings: The pyrimidine and benzonitrile rings themselves can engage in pi-pi stacking or hydrophobic interactions with aromatic residues in the binding pocket.

Hydrophobic Features: Depending on the other substituents, hydrophobic groups can be included to map out interactions with hydrophobic pockets of the target protein.

Activity hotspot mapping is a technique that complements pharmacophore modeling by identifying specific regions within the binding site where interactions with the ligand are most critical for its activity. For a pyrimidine-benzonitrile compound, the hinge-binding region of a kinase would be a primary hotspot, where the pyrimidine nitrogens can form hydrogen bonds. Other hotspots might include a hydrophobic pocket that accommodates the benzonitrile group and a solvent-exposed region where modifications can be made to improve solubility and pharmacokinetic properties.

The development of a pharmacophore model is an iterative process that involves synthesizing and testing new compounds to refine the model and improve its predictive power.

| Pharmacophore Feature | Potential Role in Biological Activity | Example Interaction in Kinase Inhibitors |

| Hydrogen Bond Acceptor | Interaction with backbone amide protons in the hinge region of kinases. | The N1 and N3 atoms of the pyrimidine ring forming hydrogen bonds with the kinase hinge. |

| Hydrogen Bond Donor | Interaction with backbone carbonyls or specific amino acid side chains. | The 5-hydroxyl group on the pyrimidine ring interacting with a conserved aspartate residue. |

| Aromatic Ring | Pi-pi stacking with aromatic residues like phenylalanine or tyrosine. | The benzonitrile ring stacking with a phenylalanine in the active site. |

| Hydrophobic Group | Occupying a hydrophobic pocket to enhance binding affinity. | Alkyl or other nonpolar substituents on the pyrimidine or benzonitrile ring. |

Mechanistic Biological Investigations of Pyrimidine Benzonitrile Derivatives

Enzyme Inhibition and Modulation Mechanisms

Pyrimidine-benzonitrile derivatives have demonstrated significant inhibitory activity against a wide array of enzymes through various mechanisms. Their structural features allow for targeted interactions with the active sites or allosteric sites of these enzymes, leading to the modulation of their catalytic functions.

Inhibition of Kinases (e.g., Aurora Kinase, Polo-like Kinase, MPS1, EGFR)

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer. Pyrimidine-based compounds have been extensively explored as kinase inhibitors. pharmajournal.netnih.govnih.govnih.gov

Aurora Kinases: A series of pyrimidine-based derivatives have been designed to inhibit Aurora A kinase activity. nih.govbohrium.comresearchgate.net For instance, a lead compound with a pyrimidine (B1678525) scaffold was identified to potently inhibit the proliferation of high-MYC expressing small-cell lung cancer (SCLC) cell lines with an IC50 value of less than 200 nM. nih.govresearchgate.net Another study reported novel 2,4-disubstituted pyrimidines as inhibitors of Aurora A and Aurora B with IC50 values of 309 nM and 293 nM, respectively. lookchem.com These inhibitors often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. nih.gov

Polo-like Kinase (PLK): Pyrimidine derivatives have also shown potent inhibition of Polo-like kinase (PLK), another key regulator of mitosis. mdpi.comnih.gov Compounds such as BI2536 and BI6727, which feature a pyrimidine core, exhibit potent inhibition of PLK with IC50 values in the sub-nanomolar range. mdpi.com These inhibitors typically function by competing with ATP for the binding site on the kinase. mdpi.comnih.gov

Monopolar Spindle 1 (MPS1): MPS1 is a crucial component of the spindle assembly checkpoint, making it an attractive target for cancer therapy. nih.govresearchgate.netresearchgate.net Researchers have developed novel pyrrolopyrimidine and quinazoline (B50416) inhibitors of Mps1, demonstrating single-digit nanomolar potency. nih.govebi.ac.uk These inhibitors can lead to defects in chromosome alignment and ultimately trigger cell death in cancer cells. nih.gov

Epidermal Growth Factor Receptor (EGFR): The pyrimidine scaffold is a common feature in many EGFR inhibitors used in the treatment of non-small cell lung cancer (NSCLC). pharmajournal.netnih.govnih.govrsc.orgrsc.org A series of pyrimidine-5-carbonitrile derivatives were designed as ATP-mimicking EGFR inhibitors. One compound, in particular, displayed potent inhibitory activity against both wild-type EGFR (IC50 = 0.09 µM) and the resistant T790M mutant (IC50 = 4.03 µM). rsc.org Another study identified a pyrimidine-5-carbonitrile derivative as a highly potent EGFR inhibitor with an IC50 value of 8.29 nM. rsc.org

Inhibition of Kinases by Pyrimidine-Benzonitrile Derivatives

| Kinase Target | Derivative Type | Reported IC50 | Reference |

|---|---|---|---|

| Aurora A | Pyrimidine-based derivative | < 200 nM | nih.govresearchgate.net |

| Aurora A | 2,4-disubstituted pyrimidine | 309 nM | lookchem.com |

| Aurora B | 2,4-disubstituted pyrimidine | 293 nM | lookchem.com |

| PLK | Pyrimidine derivative (BI2536) | 0.83 nM | mdpi.com |

| PLK | Pyrimidine derivative (BI6727) | 0.87 nM | mdpi.com |

| EGFR (wild-type) | Pyrimidine-5-carbonitrile | 0.09 µM | rsc.org |

| EGFR (T790M mutant) | Pyrimidine-5-carbonitrile | 4.03 µM | rsc.org |

| EGFR | Pyrimidine-5-carbonitrile | 8.29 nM | rsc.org |

Inhibition of Epigenetic Modifiers (e.g., JMJD3, HDAC)

Epigenetic modifiers are enzymes that play a crucial role in gene expression regulation without altering the DNA sequence.

Histone Deacetylases (HDACs): Pyrimidine-based hydroxamic acids have been synthesized and evaluated as HDAC inhibitors. nih.gov One of the most potent compounds, N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide, exhibited IC50 values of 16.6 µM and 1.2 µM against HDAC4 and HDAC8, respectively. nih.gov Other studies have described novel series of potent chiral inhibitors of HDAC containing an oxazoline (B21484) capping group and a N-(2-aminophenyl)-benzamide unit, which showed class I selectivity and potent inhibition of HDAC3-NCoR2. acs.orgucl.ac.uk

Inhibition of HDACs by Pyrimidine-Benzonitrile Derivatives

| HDAC Isoform | Derivative Type | Reported IC50 | Reference |

|---|---|---|---|

| HDAC4 | Pyrimidine-based hydroxamic acid | 16.6 µM | nih.gov |

| HDAC8 | Pyrimidine-based hydroxamic acid | 1.2 µM | nih.gov |

| HDAC1 | N-(2-aminophenyl)-benzamide | 80 nM | acs.orgucl.ac.uk |

| HDAC2 | N-(2-aminophenyl)-benzamide | 110 nM | acs.orgucl.ac.uk |

| HDAC3-NCoR2 | N-(2-aminophenyl)-benzamide | 6 nM | acs.orgucl.ac.uk |

Inhibition of Metabolic Enzymes (e.g., urease, carbonic anhydrase, cholinesterases, α-glycosidase, aldose reductase)

Metabolic enzymes are essential for various physiological processes, and their inhibition can have therapeutic benefits.

Urease: Pyrimidine derivatives, including dihydropyrimidines and pyrano pyrimidine diones, have been investigated as urease inhibitors. nih.govnih.govresearchgate.netfrontiersin.org Molecular docking studies suggest that these compounds can coordinate with the nickel ions in the active site of the enzyme. nih.gov

Carbonic Anhydrase: Benzenesulfonamides bearing pyrimidine moieties have been designed as inhibitors of various human carbonic anhydrase (CA) isoforms. nih.govrsc.orgmdpi.comnih.gov Some of these compounds have shown high affinity and selectivity for specific isoforms, with affinities as low as 0.5 nM for CA I. nih.gov

α-Glucosidase: Pyrimidine derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity, which is a therapeutic strategy for managing type 2 diabetes. nih.govnih.govjocpr.comresearchgate.netresearchgate.net Several studies have reported pyrimidine derivatives with IC50 values in the micromolar range, with some compounds being significantly more potent than the standard drug acarbose. nih.govjocpr.comresearchgate.net For instance, a 3-amino-2,4-diarylbenzo nih.govnih.govimidazo[1,2-a]pyrimidine derivative showed an IC50 of 16.4 µM against yeast α-glucosidase. nih.gov

Inhibition of Metabolic Enzymes by Pyrimidine-Benzonitrile Derivatives

| Enzyme Target | Derivative Type | Reported IC50 | Reference |

|---|---|---|---|

| Yeast α-glucosidase | 3-amino-2,4-diarylbenzo nih.govnih.govimidazo[1,2-a]pyrimidine | 16.4 ± 0.36 µM | nih.gov |

| Rat small intestine α-glucosidase | 3-amino-2,4-diarylbenzo nih.govnih.govimidazo[1,2-a]pyrimidine | 45.0 ± 8.2 µM | nih.gov |

| Yeast α-glucosidase | Pyrimidine derivative | 168.9 ± 6.7 µM | jocpr.com |

| Yeast α-glucosidase | Pyrimidine derivative | 11.9 µM | nih.gov |

| Yeast α-glucosidase | Pyrimidine derivative | 8.3 µM | nih.gov |

| Rat intestinal α-glucosidase | Pyrimidine derivative | 35.9 µM | nih.gov |

| Rat intestinal α-glucosidase | Pyrimidine derivative | 21.8 µM | nih.gov |

Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase, HIV-1 Integrase)

The pyrimidine scaffold has been incorporated into inhibitors of viral enzymes, particularly those of the human immunodeficiency virus (HIV).

HIV-1 Reverse Transcriptase (RT): Pyrimidine-based derivatives have been studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govijpsr.comnih.gov These compounds bind to an allosteric pocket of the enzyme, inducing conformational changes that inhibit its polymerase activity. nih.gov Additionally, 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of the HIV-1 RT-associated ribonuclease H (RNase H) activity, representing a novel mechanism of action. mdpi.commdpi.com

Inhibition of Notum

Notum is a carboxylesterase that negatively regulates the Wnt signaling pathway by removing a palmitoleate (B1233929) group from Wnt proteins. nih.govrsc.orgnih.gov A furano[2,3-d]pyrimidine derivative was identified as a potent inhibitor of Notum, demonstrating the potential of this scaffold in modulating Wnt signaling for therapeutic purposes, such as in regenerative medicine and cancer. nih.gov

HIF Prolyl Hydroxylase Inhibition

While specific pyrimidine-benzonitrile inhibitors of HIF prolyl hydroxylase were not detailed in the provided search results, this class of enzymes represents a potential target for such derivatives due to their role in cellular response to hypoxia. Further research in this area could uncover novel therapeutic agents.

Cellular Pathway Interrogation (in vitro models)

Pyrimidine derivatives have been a significant focus of research for their potential as anticancer agents, with many studies highlighting their ability to induce apoptosis and cause cell cycle arrest in cancer cells.

Certain novel benzyloxyphenyl pyrimidine-5-carbonitrile derivatives have demonstrated potent apoptotic and antiproliferative properties. nih.gov Mechanistic studies on some of these compounds revealed an increase in the levels of active caspases 3, 8, and 9 in human liver cancer (HepG2) cell lines, suggesting the activation of both the intrinsic and extrinsic apoptotic pathways. nih.gov This is further supported by the observed induction of the pro-apoptotic protein Bax, down-regulation of the anti-apoptotic protein Bcl-2, and an overexpression of Cytochrome C. nih.gov

In addition to apoptosis induction, cell cycle arrest is another key mechanism through which pyrimidine derivatives exert their anticancer effects. For instance, one benzyloxyphenyl pyrimidine-5-carbonitrile derivative was found to cause cell cycle arrest at the Pre-G1 and G2/M phases in the HepG2 cell line. nih.govfrontiersin.org This arrest is often associated with an increase in the level of the tumor suppressor protein p53. nih.gov Similarly, a new series of pyrimidine derivatives containing aryl urea (B33335) moieties was shown to arrest the cell cycle at the G2/M phase in the SW480 colon cancer cell line. researchgate.net This effect was accompanied by the upregulation of Bax and cleaved PARP, and the downregulation of Bcl-2, further confirming the induction of apoptosis. researchgate.net Furthermore, fused benzo[h]chromeno[2,3-d]pyrimidine derivatives have also been reported to induce cell cycle arrest and apoptosis in human breast cancer cell lines (MCF-7). researchgate.net

The table below summarizes the effects of select pyrimidine derivatives on apoptosis and cell cycle markers.

| Derivative Class | Cell Line | Apoptosis Induction | Cell Cycle Arrest | Key Molecular Targets |

| Benzyloxyphenyl pyrimidine-5-carbonitriles | HepG2 | Activation of caspases 3, 8, 9; Increased Bax/Bcl-2 ratio; Cytochrome C overexpression | Pre-G1 and G2/M phases | p53 |

| Pyrimidines with aryl urea moieties | SW480 | Upregulation of Bax and cleaved PARP; Downregulation of Bcl-2 | G2/M phase | Bax, Bcl-2, PARP |

| Fused benzo[h]chromeno[2,3-d]pyrimidines | MCF-7 | Increased apoptotic cells | G1 phase | Not specified |

| Pyrrolo[2,3-d]pyrimidine derivatives | HepG2 | Increased caspase-3 and Bax; Decreased Bcl-2 | Not specified | Caspase-3, Bax, Bcl-2 |

The anti-proliferative activity of pyrimidine-benzonitrile derivatives has been evaluated across a variety of cancer cell lines. Novel benzyloxyphenyl pyrimidine-5-carbonitrile derivatives have shown significant cytotoxic effects against human lung adenocarcinoma (A549), liver cancer (HepG2), and breast cancer (MDA-MB-231) cell lines. nih.gov

A series of 2,4-diamino-pyrimidine derivatives containing spiro structures were identified as dual inhibitors of EGFR and HER2 kinases, showing potent inhibitory effects against various cancer cell lines. Similarly, pyrimidine-5-carbonitrile based derivatives have been developed as EGFR inhibitors with significant anticancer activity against HepG2, A549, and MCF-7 cell lines. One such compound exhibited excellent activity with IC50 values of 3.56 µM, 5.85 µM, and 7.68 µM against HepG2, A549, and MCF-7 cells, respectively.

The anti-proliferative effects of these compounds are often linked to their ability to inhibit key enzymes involved in cancer cell growth and survival, such as EGFR and VEGFR-2. frontiersin.org The table below presents the anti-proliferative activity of some pyrimidine derivatives in different cancer cell lines.

| Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50) |

| Benzyloxyphenyl pyrimidine-5-carbonitriles | A549, HepG2, MDA-MB-231 | High cytotoxic effect |

| Pyrimidine-based derivatives | Various cancer cell lines | GI50 values as low as 35 nM |

| Pyrimidine-5-carbonitrile hybrids | HCT-116, HepG-2, MCF-7, A549 | IC50 values ranging from 2.4 to 4.14 µM |

| Pyrrolo[2,3-d]pyrimidine derivatives | Four different cancer cell lines | IC50 values ranging from 29 to 59 µM |

| Pyrimidines with aryl urea moieties | SW480 (colon cancer) | IC50 value of 11.08 µM |

Pyrimidine derivatives have been investigated for their anti-inflammatory and antioxidant properties. The anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators. The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the suppression of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which leads to a reduction in the production of prostaglandin (B15479496) E2 (PGE2). Certain pyrimidine-5-carbonitrile hybrids have been identified as potent and selective COX-2 inhibitors.

In addition to their anti-inflammatory effects, pyrimidine derivatives have also demonstrated antioxidant potential. Their ability to scavenge free radicals has been evaluated using various in vitro assays, such as the DPPH radical scavenging activity test. For example, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as novel lipoxygenase (LOX) inhibitors with potential antioxidant activity.

The table below summarizes the in vitro anti-inflammatory and antioxidant activities of select pyrimidine derivatives.

| Derivative Class | Anti-Inflammatory Mechanism | Antioxidant Mechanism |

| Pyrimidine-5-carbonitrile hybrids | Selective COX-2 inhibition | Not specified |

| Pyrido[2,3-d]pyrimidines | LOX inhibition | Free radical scavenging |

| General pyrimidine derivatives | Inhibition of PGE2, NO, NF-κB | DPPH radical scavenging |

The pyrimidine scaffold is a component of DNA and RNA, making its derivatives promising candidates for antiviral therapies. While a broad spectrum of antiviral activities has been reported for pyrimidine derivatives against various viruses, the specific mechanism of binding to the viral coat protein is an area of ongoing research.

Some studies have suggested that the viral coat protein is a key target for certain antiviral agents. nih.gov For instance, molecular docking studies have been used to investigate the binding of pyrimidine derivatives to the tobacco mosaic virus coat protein (TMV-CP). These studies indicate that certain derivatives can embed within the pocket between two subunits of the TMV-CP, potentially interfering with viral assembly. One study on novel pyrimidine sulfide (B99878) derivatives suggested that they target the Tomato Chlorosis Virus (ToCV) coat protein.

It is important to note that many antiviral pyrimidine derivatives may act through other mechanisms, such as inhibiting viral replication by interfering with pyrimidine biosynthesis within the host cell.

Receptor Interaction Studies (Non-clinical)

Adenosine (B11128) receptors, particularly the A2A and A2B subtypes, play a crucial role in regulating immune responses, and their antagonists are being explored for cancer immunotherapy. A series of novel dual A2A/A2B adenosine receptor (AR) antagonists based on a triazole-pyrimidine-methylbenzonitrile core have been designed and synthesized.

In vitro cAMP functional assays have shown that these compounds can exhibit good to excellent inhibitory activities on both A2A and A2B receptors. For example, one compound from this series demonstrated an IC50 value of 14.12 nM for the A2B receptor. The benzonitrile (B105546) structure appears to be important for the inhibitory activity of these antagonists on the A2B AR. The antagonism of these receptors can lead to the activation of T cells, as evidenced by increased IL-2 production, which is a key aspect of anti-tumor immunity.

The table below presents the inhibitory activity of a representative dual A2A/A2B AR antagonist.

| Compound Class | Receptor Target | In Vitro Activity (IC50) | Functional Outcome |

| Triazole-pyrimidine-methylbenzonitrile derivative | A2A AR / A2B AR | A2B AR: 14.12 nM | Increased IL-2 production in T cells |

Investigation of Specific Molecular Targets and Binding Dynamics of 4-(5-Hydroxypyrimidin-2-yl)benzonitrile

Target Identification and Validation

There is currently no publicly available research that identifies and validates specific molecular targets for 4-(5-Hydroxypyrimidin-2-yl)benzonitrile. In drug discovery, target identification is the crucial first step, often involving a variety of techniques such as genetic, proteomic, and chemical biology approaches to determine the biological molecules (e.g., enzymes, receptors) with which a compound interacts to exert a biological effect. This is followed by target validation, which confirms that modulating the identified target produces the desired therapeutic outcome.

The absence of such studies for 4-(5-Hydroxypyrimidin-2-yl)benzonitrile means that its potential role as a modulator of any specific biological pathway remains uncharacterized.

Molecular Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)

Without identified biological targets, there is no data on the molecular interactions between 4-(5-Hydroxypyrimidin-2-yl)benzonitrile and biological macromolecules. Understanding these interactions at an atomic level is fundamental to elucidating a compound's mechanism of action and for optimizing its structure to improve potency and selectivity. Such studies typically involve techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular modeling to visualize and analyze the binding mode of a compound within the active site of its target protein or nucleic acid.

The nitrile and hydroxyl groups on the benzonitrile and pyrimidine rings, respectively, suggest the potential for various types of interactions, including hydrogen bonding and dipole-dipole interactions, which are critical for ligand-receptor binding. However, without experimental data, any discussion of specific interactions remains speculative.

Translational Research Applications and Materials Science Potential of 4 5 Hydroxypyrimidin 2 Yl Benzonitrile

Utility as a Precursor or Intermediate in Organic Synthesis

The chemical architecture of 4-(5-hydroxypyrimidin-2-yl)benzonitrile makes it a valuable building block in the field of organic synthesis. The presence of multiple reactive sites—the hydroxyl and nitrile functional groups, as well as the pyrimidine (B1678525) ring itself—allows for a variety of chemical transformations. Organic chemists can selectively modify these sites to construct a diverse array of more complex molecules with desired properties.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, opening up pathways to different classes of compounds. The hydroxyl group can be alkylated, acylated, or used as a handle for further functionalization. The pyrimidine core, a key heterocycle in many biologically active molecules, can participate in various coupling reactions to build larger molecular frameworks. This versatility makes 4-(5-hydroxypyrimidin-2-yl)benzonitrile a sought-after intermediate for the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science.

Development as Chemical Probes and Molecular Tools in Chemical Biology

In the realm of chemical biology, small molecules that can be used to study and manipulate biological processes are of paramount importance. The structural motifs present in 4-(5-hydroxypyrimidin-2-yl)benzonitrile suggest its potential as a scaffold for the development of chemical probes and molecular tools. By attaching fluorescent dyes, affinity tags, or photo-crosslinkers to the molecule, researchers can create probes to visualize, identify, and characterize the interactions of target proteins or other biomolecules within a cellular context.

The benzonitrile (B105546) moiety, for instance, can act as a unique spectroscopic handle, while the hydroxypyrimidine core can be tailored to impart specific binding properties. The development of derivatives of 4-(5-hydroxypyrimidin-2-yl)benzonitrile as chemical probes could provide valuable insights into complex biological pathways and aid in the discovery of new therapeutic targets.

Exploration in Advanced Materials for Optoelectronics and Liquid Crystals

The exploration of novel organic materials for applications in optoelectronics and liquid crystal technology is an area of intense research. The rigid, aromatic structure of 4-(5-hydroxypyrimidin-2-yl)benzonitrile, combined with its polar functional groups, suggests its potential utility in these fields. The extended π-conjugated system of the molecule can facilitate charge transport, a crucial property for organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the rod-like shape of the molecule is a key characteristic for the formation of liquid crystalline phases. By modifying the structure, for example, by adding long alkyl chains, it may be possible to design derivatives of 4-(5-hydroxypyrimidin-2-yl)benzonitrile that exhibit specific liquid crystal behaviors, making them suitable for use in display technologies and optical switching devices.

Structure-Property Relationships for Material Applications

The performance of 4-(5-hydroxypyrimidin-2-yl)benzonitrile and its derivatives in material applications is intrinsically linked to their molecular structure. Understanding the structure-property relationships is therefore critical for designing new materials with optimized characteristics.

| Structural Feature | Potential Impact on Material Properties |

| Benzonitrile Group | Influences electronic properties, polarity, and intermolecular interactions. |

| Hydroxypyrimidine Ring | Contributes to the rigid core, potential for hydrogen bonding, and electronic properties. |

| Molecular Shape | The overall linear and planar geometry is conducive to ordered packing in solid-state and liquid crystalline phases. |

| Substituent Effects | Modification of the core structure can tune properties such as solubility, melting point, and electronic energy levels. |

By systematically studying how modifications to the chemical structure affect the optical and electronic properties, as well as the self-assembly behavior, scientists can rationally design new materials based on the 4-(5-hydroxypyrimidin-2-yl)benzonitrile scaffold for targeted applications.

Contribution to Fundamental Understanding of Heterocyclic Chemistry

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are fundamental to many areas of chemistry and biology. The study of 4-(5-hydroxypyrimidin-2-yl)benzonitrile and its reactions contributes to the broader understanding of heterocyclic chemistry. Investigating its synthesis, reactivity, and physical properties provides valuable data on the behavior of pyrimidine systems.

For example, studying the tautomerism of the hydroxypyrimidine ring, the regioselectivity of its reactions, and the influence of the benzonitrile substituent on the electronic nature of the pyrimidine ring can lead to new insights into the fundamental principles of heterocyclic chemistry. This knowledge can then be applied to the design and synthesis of other novel heterocyclic compounds with important functions.

Emerging Paradigms and Future Research Directions

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) has become a transformative force in medicinal chemistry, accelerating the discovery and optimization of novel drug candidates. ugent.be These computational tools can analyze vast datasets to predict molecular properties, identify potential biological targets, and design new molecules with enhanced efficacy and safety profiles. beilstein-journals.org For 4-(5-Hydroxypyrimidin-2-yl)benzonitrile, AI and ML offer a powerful approach to navigate the complexities of its structure-activity relationship (SAR) and guide its development.

Table 1: Applications of AI/ML in Drug Discovery for Pyrimidine-Based Compounds

| AI/ML Technique | Application | Potential Relevance for 4-(5-Hydroxypyrimidin-2-yl)benzonitrile |

|---|---|---|